Ammonium zinc edetate

Description

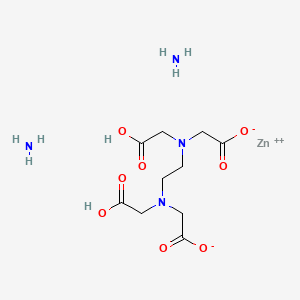

Ammonium zinc edetate is a coordination complex where zinc is chelated by ethylenediaminetetraacetic acid (EDTA) with ammonium as a counterion. Its molecular formula is inferred to involve EDTA (C₁₀H₁₂N₂O₈), ammonium (NH₄⁺), and zinc (Zn²⁺), forming a stable complex.

Properties

CAS No. |

67859-51-2 |

|---|---|

Molecular Formula |

C10H20N4O8Zn |

Molecular Weight |

389.7 g/mol |

IUPAC Name |

diazanium;zinc;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate |

InChI |

InChI=1S/C10H16N2O8.2H3N.Zn/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);2*1H3;/q;;;+2/p-2 |

InChI Key |

GWHKVBGPJWLRSZ-UHFFFAOYSA-L |

Canonical SMILES |

C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.N.N.[Zn] |

Other CAS No. |

67859-51-2 |

physical_description |

Liquid |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ammonium zinc edetate can be synthesized by reacting zinc salts, such as zinc chloride or zinc sulfate, with ethylenediaminetetraacetic acid in the presence of ammonium hydroxide. The reaction typically occurs in an aqueous medium, and the pH is adjusted to around 7-8 to ensure optimal chelation.

Industrial Production Methods: In industrial settings, the production of this compound involves the following steps:

- Dissolution of zinc salts in water.

- Addition of ethylenediaminetetraacetic acid to the solution.

- Adjustment of pH using ammonium hydroxide.

- Filtration and purification of the resulting solution to obtain this compound.

Chemical Reactions Analysis

Primary Reaction

Key Conditions

-

pH : 9.4–10.9 (ammonia buffer critical for solubility)

-

Zn/EDTA Molar Ratio : 1.01–10, with 1.2–5 preferred for optimal stability .

-

Ammonia Concentration : Excess NH₄OH prevents ZnO precipitation and enhances zinc dissolution .

Example Synthesis (Patent Data)

| Component | Quantity (g) | Moles | Role |

|---|---|---|---|

| EDTA (free acid) | 60 | 0.201 | Chelating agent |

| ZnO | 20.4 | 0.25 | Zinc source |

| NH₄OH (28% NH₃) | 48.8 | 0.48 | Solubilizer and pH buffer |

| Product | 10.2% Zn | pH 9.4 | Fully chelated solution |

Stability and Decomposition

The complex demonstrates high stability under alkaline conditions but decomposes in acidic environments or via metal displacement:

pH-Dependent Stability

-

Optimal Stability : pH 8–11, where EDTA exists as Y⁴⁻ (fully deprotonated) .

-

Decomposition in Acid :

Metal Displacement Reactions

Cadmium (Cd²⁺) and manganese (Mn²⁺) compete with Zn²⁺ for EDTA binding, reducing complex stability :

Stability Constants

| Complex | log K (25°C) | Conditions |

|---|---|---|

| Zn-EDTA | 16.5 | pH 10, 0.1M NH₃ buffer |

| Cd-EDTA | 16.5 | Competitive binding |

Titration Behavior

Ammonium zinc edetate serves as a titrant in complexometric analyses due to its sharp endpoint detection with indicators like Eriochrome Black T :

Performance Comparison

| Method | Zinc Recovery (%) | Precision (RSD) |

|---|---|---|

| EDTA Titration | 99.8 | <1% |

| Ferrocyanide | 92.5 | 3–5% |

Agricultural Reactivity and Bioavailability

In soil and foliar applications, the complex releases Zn²⁺ gradually, correcting deficiencies without phytotoxicity :

Soil Interaction

-

Chelate Breakdown : Microbial activity or root exudates degrade EDTA, releasing Zn²⁺ .

-

Phytate Interference : High phytate-zinc molar ratios (>15) reduce bioavailability, but EDTA mitigates this via sustained Zn²⁺ release .

Bioavailability Study

| Zinc Source | Absorption (%) | Conditions |

|---|---|---|

| ZnO + EDTA | 12.7 ± 1.5 | Maize tortilla meal |

| ZnSO₄ | 10.0 ± 0.02 | Same meal |

Leaching Kinetics

In NH₃-NH₄HCO₃ systems, this compound dissolves via ligand exchange, forming soluble [Zn(NH₃)₄]²⁺ complexes :

Leaching Efficiency

| Parameter | Optimal Value | Zinc Recovery (%) |

|---|---|---|

| NH₃/NH₄⁺ Ratio | 7:3 | 78.15 |

| Temperature | 35°C | 80 |

Thermal and Storage Stability

Scientific Research Applications

Ammonium zinc edetate has a wide range of applications in scientific research:

Chemistry: Used as a chelating agent in complexometric titrations to determine metal ion concentrations.

Biology: Employed in biochemical assays to remove metal ions that may interfere with enzymatic reactions.

Medicine: Utilized in chelation therapy to treat heavy metal poisoning by binding and facilitating the excretion of toxic metals.

Industry: Applied in water treatment processes to sequester metal ions and prevent scale formation in boilers and cooling systems.

Mechanism of Action

Ammonium zinc edetate is similar to other metal-EDTA complexes, such as calcium edetate and sodium edetate. its unique combination of zinc and ammonium ions provides specific advantages:

Zinc Edetate: Primarily used in medical applications for zinc supplementation and chelation therapy.

Calcium Edetate: Commonly used in chelation therapy for lead poisoning.

Sodium Edetate: Widely used in industrial applications for water treatment and as a preservative in food products.

Comparison with Similar Compounds

Chemical and Structural Properties

Table 1: Key Properties of Ammonium Zinc Edetate and Related Compounds

Key Observations:

- Chelation Strength : this compound and disodium edetate share identical Zn-EDTA stability constants (log K ~16.5), indicating strong zinc binding . However, calcium disodium edetate preferentially binds lead (log K ~18.0) over calcium (log K ~10.7), making it more suitable for heavy metal detoxification .

- Solubility : this compound likely has high water solubility due to its ionic ammonium counterion, similar to disodium edetate . In contrast, zinc acetate and sulfate are highly soluble ionic salts but lack chelation properties .

Table 2: Titration Endpoints for Metal Analysis

Therapeutic and Industrial Uses

Medical Applications :

- Calcium disodium edetate : Clinically preferred for lead poisoning due to its higher affinity for lead over calcium .

- Zinc acetate : Used to treat zinc chloride-induced ocular injuries, often alongside disodium edetate for zinc chelation .

- This compound : Hypothesized as a zinc supplement with controlled release, mitigating gastrointestinal side effects seen with ionic zinc salts (e.g., sulfate) .

Safety Considerations :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.